
(1-Adamantan-1-YL-ethyl)-pyridin-3-YL-methyl-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1-Adamantan-1-YL-ethyl)-pyridin-3-YL-methyl-amine hydrochloride” is a chemical compound with the molecular formula C18H27ClN2 . It’s an impurity in the antiviral drug rimantadine hydrochloride .
Synthesis Analysis
The synthesis of this compound involves a convergent synthesis method . The Leuckart—Wallach reductive amination of 1-acetyladamantane by formamide and formic acid followed by decomposition of the formyl derivative by refluxing in HCl is widely employed . The resulting azomethine was reduced by NaBH4 to corresponding amine, which was converted to the hydrochloride by passing dry HCl through its CH2Cl2 solution .
Molecular Structure Analysis
The molecular structure of this compound corresponds to bis-[1-(adamantan-1-yl)ethyl]amine hydrochloride with an analogous molecular formula . The molecular weight is 306.878 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section. The compound was found to have insignificant antimicrobial activity and did not affect the antibacterial properties of rimantadine hydrochloride drug substance .
科学的研究の応用
Catalytic Applications and Selective Hydroxylation
- Catalytic Hydroxylation of Alkanes : A study on diiron(III) complexes with tridentate 3N ligands, including variations with pyridyl donors, demonstrated their efficacy as catalysts for the selective hydroxylation of alkanes such as cyclohexane and adamantane. These complexes facilitated the oxidation of adamantane to 1-adamantanol and 2-adamantanol with notable selectivity and total turnover numbers, highlighting the potential of these complexes in selective organic transformations (Sankaralingam & Palaniandavar, 2014).
Synthetic Chemistry and Derivatives
- Synthesis of Piperidines and Pyridinium Bromides : Research into the synthesis of substituted 1-[2-(adamantan-1-yl)ethyl]piperidines through the reduction of quaternary 1-[2-(adamantan-1-yl)ethyl]pyridinium bromides and subsequent hydroarylation showcased a method for creating phenylpiperidines. This process emphasizes the utility of adamantane derivatives in synthetic organic chemistry (Shadrikova et al., 2016).
- Generation of β-Aminoketones : The Mannich reaction involving (1-adamantyl)acetone was used to synthesize 4-(1-adamantyl)-1-aminobutan-3-one hydrochlorides, further illustrating the versatility of adamantane-based compounds in the creation of novel chemical entities (Makarova et al., 2002).
Molecular Interaction Studies
- Noncovalent Interactions in Adamantane Derivatives : A study on the nature of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines provided insights into their crystal structures and molecular interactions. This research offers valuable information on the structural characteristics and stability of adamantane hybrids, which is crucial for the design of materials and pharmaceuticals (El-Emam et al., 2020).
Antiviral Research
- Influenza A Virus Inhibition : Adamantylalkyl amines have been explored for their antiviral activity, particularly against the influenza A virus. For instance, novel adamantane derivatives, including aminoadamantanes bearing two pharmacophoric amine groups, demonstrated potent activity against influenza A, highlighting the potential of adamantane modifications in antiviral drug development (Stamatiou et al., 2001).
作用機序
Target of Action
It is known that adamantane derivatives, such as rimantadine, have antiviral activity . They suppress the early stage of specific replication from the penetration of the virus into the cell to the initial DNA transcription .
Mode of Action
It is hypothesized that the presence of two adamantane moieties in the compound could be responsible for its antibacterial activity . This is based on the known biological activity of adamantane derivatives .
Biochemical Pathways
It is known that adamantane derivatives can interfere with viral replication processes .
Result of Action
It is known that adamantane derivatives can have antiviral and antibacterial effects .
特性
IUPAC Name |
1-(1-adamantyl)-N-(pyridin-3-ylmethyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2.ClH/c1-13(20-12-14-3-2-4-19-11-14)18-8-15-5-16(9-18)7-17(6-15)10-18;/h2-4,11,13,15-17,20H,5-10,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCCKDOTHFZVEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NCC4=CN=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


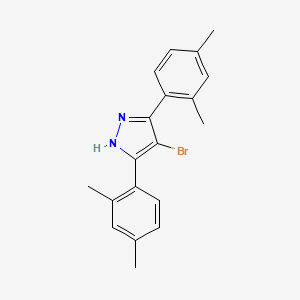
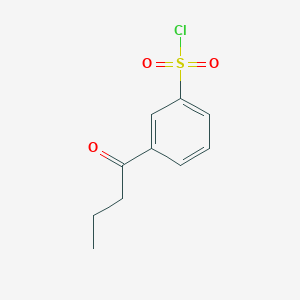
![4-cyclohexyl-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B2728660.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2728662.png)
![{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(propan-2-yl)piperazin-1-yl]methanone](/img/structure/B2728663.png)
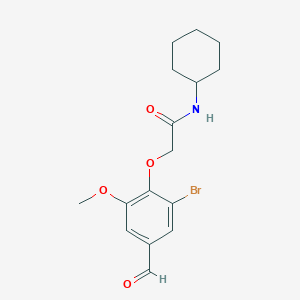
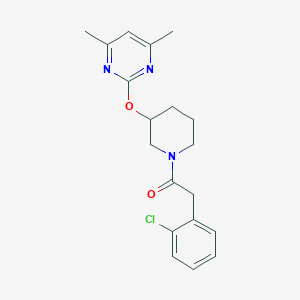
![2-hydroxy-9-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2728667.png)
![3-butoxy-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2728668.png)
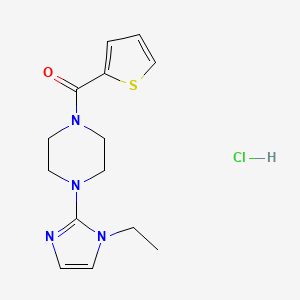
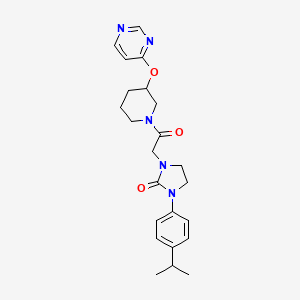
![N-(4-ethoxyphenyl)-2-[6-methoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2728675.png)
![(4aR,9bR)-2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole](/img/structure/B2728679.png)